molecular formula C20H24N2O9 B560302 NCX 466 CAS No. 1262956-64-8

NCX 466

Cat. No.: B560302
CAS No.: 1262956-64-8
M. Wt: 436.417
InChI Key: QTUSNUCZIUBIBF-LIRRHRJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCX 466 is a cyclooxygenase-inhibiting nitric oxide donor. It is known for its dual action of inhibiting cyclooxygenase enzymes (COX-1 and COX-2) while simultaneously releasing nitric oxide. This compound has demonstrated higher efficacy than its congener drug, naproxen, in reducing levels of profibrotic cytokine transforming growth factor-beta and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .

Scientific Research Applications

NCX 466 has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

NCX 466 interacts with the enzymes COX-1 and COX-2, inhibiting their activity while simultaneously releasing nitric oxide . This dual action makes this compound a unique biochemical agent.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It demonstrates higher efficacy than naproxen, its congener drug, in reducing levels of profibrotic cytokine transforming growth factor- β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX-1 and COX-2 enzymes and the release of nitric oxide . This dual action allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It has been shown to have a higher efficacy than naproxen in reducing levels of profibrotic cytokine transforming growth factor- β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent bleomycin-induced airway stiffness and collagen accumulation . At the highest dose, this compound was significantly more effective than naproxen in reducing the levels of the pro-fibrotic cytokine TGF-β .

Metabolic Pathways

Its ability to inhibit COX-1 and COX-2 enzymes suggests that it may play a role in the metabolism of prostaglandins .

Transport and Distribution

Its ability to inhibit COX-1 and COX-2 and release nitric oxide suggests that it may be distributed to sites of inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCX 466 involves the esterification of (αS)-6-methoxy-α-methyl-2-naphthaleneacetic acid with (5S)-5,6-bis(nitrooxy)hexanol. The reaction typically requires the use of a strong acid catalyst and anhydrous conditions to ensure the formation of the ester bond. The reaction is carried out at a controlled temperature to prevent the decomposition of the nitrooxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

NCX 466 undergoes several types of chemical reactions, including:

    Oxidation: The nitrooxy groups can be oxidized to form nitrate esters.

    Reduction: The nitrooxy groups can be reduced to form hydroxylamines.

    Substitution: The ester bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrate esters.

    Reduction: Hydroxylamines.

    Substitution: Substituted esters and amides.

Comparison with Similar Compounds

Similar Compounds

    Naproxen: A non-steroidal anti-inflammatory drug that inhibits COX-1 and COX-2 but does not release nitric oxide.

    Aspirin: Another COX inhibitor that does not have nitric oxide-donating properties.

Uniqueness of NCX 466

This compound is unique in its dual action of inhibiting cyclooxygenase enzymes while releasing nitric oxide. This dual mechanism provides enhanced anti-inflammatory and anti-fibrotic effects compared to other COX inhibitors like naproxen and aspirin .

Properties

IUPAC Name

[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUSNUCZIUBIBF-LIRRHRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.